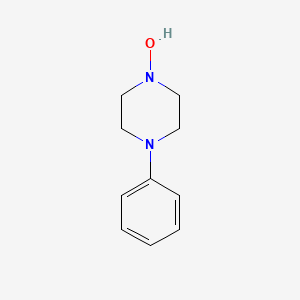
4-Phenylpiperazin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpiperazin-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a phenyl group attached to the piperazine ring, which is further substituted with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazin-1-ol typically involves the reaction of phenylpiperazine with an appropriate oxidizing agent to introduce the hydroxyl group. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylpiperazin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to phenylpiperazine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Phenylpiperazinone.
Reduction: Phenylpiperazine.
Substitution: Various substituted phenylpiperazines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mécanisme D'action
The mechanism of action of 4-Phenylpiperazin-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease . The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
4-Phenylpiperazin-1-ol can be compared with other piperazine derivatives, such as:
Phenylpiperazine: Lacks the hydroxyl group, which may affect its pharmacological properties.
4-Benzylpiperazine: Contains a benzyl group instead of a phenyl group, leading to different biological activities.
Levodropropizine: A derivative with antitussive properties, used as a cough suppressant.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity.
Propriétés
Numéro CAS |
87725-43-7 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-hydroxy-4-phenylpiperazine |
InChI |
InChI=1S/C10H14N2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
Clé InChI |
FIYPCBXQRMGEMK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


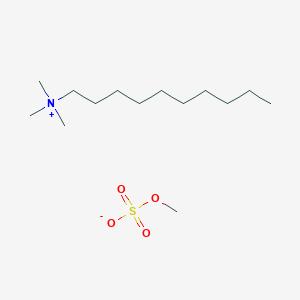
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)

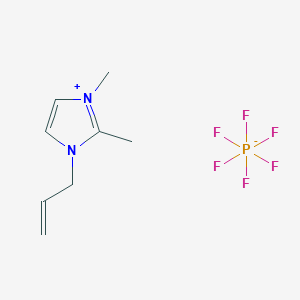


![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
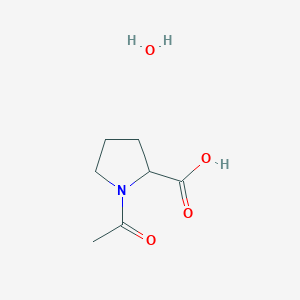


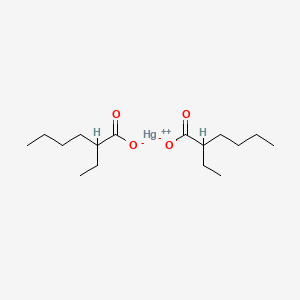

![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
